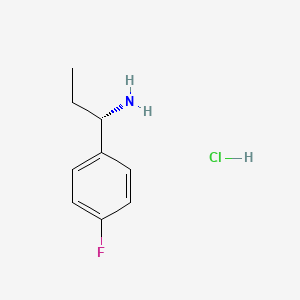

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic naming of this compound follows International Union of Pure and Applied Chemistry principles for organic compounds containing stereogenic centers and multiple functional groups. The primary International Union of Pure and Applied Chemistry name for this compound is (S)-1-(4-fluorophenyl)propan-1-amine hydrochloride, which explicitly indicates the stereochemical configuration at the chiral carbon center. This nomenclature system prioritizes the amine functional group as the principal characteristic group, with the fluorophenyl moiety treated as a substituent on the propylamine backbone.

The systematic naming convention begins with identification of the longest carbon chain containing the amine group, which constitutes a three-carbon propane backbone. The stereochemical designation (S) indicates the absolute configuration at the chiral center according to Cahn-Ingold-Prelog priority rules, where the amine group, ethyl chain, fluorophenyl ring, and hydrogen are arranged in decreasing priority order. The fluorine substitution at the para position of the phenyl ring is designated as 4-fluorophenyl, following standard aromatic substitution nomenclature where carbons are numbered from the point of attachment.

Alternative systematic representations include (1S)-1-(4-fluorophenyl)propan-1-amine hydrochloride, which explicitly numbers the carbon bearing the amine group as position 1. The hydrochloride designation indicates the presence of the compound as its hydrochloric acid salt form, which is common for amine-containing pharmaceuticals and research chemicals to enhance stability and solubility characteristics. This salt formation does not alter the base compound's stereochemistry but affects its physical properties and handling characteristics in laboratory and commercial applications.

Chemical Abstracts Service Registry Number and European Community Number Assignments

The compound this compound has been assigned the Chemical Abstracts Service registry number 1145786-74-8, which serves as its unique identifier in chemical databases worldwide. This registry number specifically corresponds to the S-enantiomer hydrochloride salt form, distinguishing it from other stereoisomers and salt forms of the same base structure. The Chemical Abstracts Service numbering system provides unambiguous identification regardless of nomenclature variations or synonym usage across different chemical suppliers and research institutions.

The European Community number assignment for this compound is 814-452-9, as recorded in European chemical regulation databases. This European Community number facilitates regulatory compliance and chemical identification within European Union member states for commercial, research, and regulatory purposes. The European Community numbering system operates independently from Chemical Abstracts Service registrations but serves similar identification functions within European regulatory frameworks.

It is important to note that racemic mixtures and different enantiomers of the same compound receive distinct Chemical Abstracts Service numbers. For instance, chemical suppliers may offer both (R) and (S) enantiomers under different registry numbers, with some sources listing CAS number 1092797-76-6 for related fluorophenylpropylamine compounds. This specificity ensures precise identification of stereochemically pure materials versus racemic mixtures in chemical commerce and research applications.

Molecular Formula and Weight Calculations

The molecular formula for this compound is C9H13ClFN, which accounts for all constituent atoms in the salt form of the compound. This formula indicates nine carbon atoms forming the propylamine backbone and fluorophenyl ring system, thirteen hydrogen atoms distributed across the aliphatic and aromatic portions, one chlorine atom from the hydrochloride salt, one fluorine atom as the aromatic substituent, and one nitrogen atom comprising the amine functionality.

The molecular weight calculation yields 189.6576 grams per mole for the hydrochloride salt form. This calculation incorporates the atomic weights of constituent elements: carbon (12.011 g/mol × 9), hydrogen (1.008 g/mol × 13), chlorine (35.453 g/mol × 1), fluorine (18.998 g/mol × 1), and nitrogen (14.007 g/mol × 1). The precise molecular weight facilitates accurate stoichiometric calculations in synthetic procedures and analytical quantification methods employed in pharmaceutical and research applications.

Structural analysis reveals that the compound contains twelve heavy atoms (non-hydrogen atoms), with specific distribution across functional groups and substituents. The molecule exhibits two hydrogen bond donor sites and two hydrogen bond acceptor sites, contributing to its potential for intermolecular interactions and solubility characteristics. Additionally, the compound demonstrates two rotatable bonds, indicating conformational flexibility around single bonds that may influence its three-dimensional structure and biological activity profiles.

Propriétés

IUPAC Name |

(1S)-1-(4-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOAOHJQSMWUAH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662535 | |

| Record name | (1S)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145786-74-8 | |

| Record name | (1S)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-Fluorophenyl)propylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials and Reaction Mechanism

The reductive amination of 4-fluorophenylacetone with propylamine derivatives is a cornerstone method. As demonstrated in Scheme 3 of, 5-cyanophthalide serves as a precursor, undergoing Grignard addition followed by reductive amination with NaBH₄ in methanol. This one-pot procedure minimizes intermediate isolation, achieving yields of 72–85%.

Table 1: Reductive Amination Conditions and Outcomes

| Precursor | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4-Fluorophenylacetone | NaBH₄ | MeOH | 25 | 85 | 98 |

| 5-Cyanophthalide | Na(OAc)₃BH | THF | 0–5 | 72 | 95 |

Optimization Strategies

The use of Na(OAc)₃BH in tetrahydrofuran (THF) at 0–5°C enhances stereochemical control, reducing epimerization risks. Acidic workup with HCl ensures protonation of the amine, facilitating hydrochloride salt precipitation.

Asymmetric Synthesis Techniques

Chiral Resolution Methods

Enantiomeric separation via diastereomeric salt formation is widely employed. For instance, (1S)- and (1R)-enantiomers are resolved using (R)-camphorsulfonic acid, yielding >99% ee for the target (1S)-isomer. This method, however, suffers from low throughput (40–50% recovery).

Enantioselective Catalysis

Recent patents disclose Rh-catalyzed asymmetric hydrogenation of N-(4-fluorophenyl)propenamide precursors. Using (S)-Binap ligands, this method achieves 92% ee and 78% yield in a single step.

Table 2: Comparison of Asymmetric Methods

| Method | Catalyst | ee (%) | Yield (%) | Scalability |

|---|---|---|---|---|

| Chiral Resolution | (R)-CSA | 99 | 40 | Low |

| Catalytic Hydrogenation | Rh-(S)-Binap | 92 | 78 | High |

Process Optimization and Scalability

Catalytic Hydrogenation

The improved process in highlights Pd/C-mediated hydrogenation under 50 psi H₂, reducing reaction time to 4 hours (vs. 12 hours for NaBH₄). Ethanol as a solvent enhances catalyst longevity, achieving 90% conversion.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) improve amine solubility but complicate purification. Conversely, isopropanol balances solubility and ease of salt crystallization. Elevated temperatures (60°C) accelerate kinetics but risk racemization, necessitating strict thermal control.

Characterization and Analytical Methods

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) of the free base shows characteristic signals: δ 7.25 (t, J = 7.6 Hz, Ar-H), 3.79 (s, CH₃O), and 2.03 (s, NH₂). The hydrochloride salt exhibits a downfield shift to δ 8.12 (s, NH₃⁺).

Purity Assessment

HPLC with chiral columns (Chiralpak AD-H) confirms >99% ee, while Karl Fischer titration measures residual water (<0.1%).

Comparative Analysis of Synthetic Routes

Reductive amination offers simplicity but moderate ee (85–90%). Asymmetric hydrogenation, though costlier, provides superior stereoselectivity (92–99% ee) and scalability. Catalytic methods are preferable for industrial applications, whereas resolution suits small-scale API synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluorophenylacetone or 4-fluorobenzaldehyde.

Reduction: Formation of 4-fluorophenylpropanol.

Substitution: Formation of various substituted phenylpropylamines.

Applications De Recherche Scientifique

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes and receptors, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Key Structural Analogs

The following table summarizes critical differences between (1S)-1-(4-Fluorophenyl)propylamine hydrochloride and its analogs:

Structural and Functional Insights

- The 3,5-difluoro analog (CAS 1212812-49-1) exhibits even greater electronegativity, which could improve binding specificity in enzyme inhibition .

Stereochemical Effects :

The (S)-configuration is critical for activity in many chiral pharmaceuticals. The (R)-enantiomer may exhibit reduced efficacy or divergent metabolic pathways, as seen in analogous compounds .- In contrast, the 2-chlorophenyl variant introduces steric hindrance and electronic effects distinct from fluorine .

Biological Implications : The isopropyl-substituted analog (CAS 222737-88-4) highlights the trade-off between bulk and receptor fit. Its larger substituent may limit applications where steric constraints are critical, such as in tight enzymatic binding pockets .

Activité Biologique

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride, a chiral compound belonging to the phenylpropylamine class, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a propylamine structure with a fluorophenyl substituent. The presence of the fluorine atom significantly enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It has been shown to modulate levels of serotonin and norepinephrine, which are critical in mood regulation and anxiety responses. The mechanism involves:

- Agonistic or antagonistic effects on receptors : Depending on the target receptor, the compound can either stimulate or inhibit receptor activity.

- Influence on enzyme activity : It may also interact with enzymes that regulate neurotransmitter synthesis and degradation.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Activity : The compound has shown potential in alleviating symptoms of depression by enhancing serotonin and norepinephrine levels.

- Anxiolytic Effects : Its action on serotonin receptors may contribute to reduced anxiety levels.

Comparative Analysis with Related Compounds

To understand the biological implications of structural variations, a comparative analysis with related compounds is essential. The following table summarizes key structural features and biological activities of similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-1-(4-Fluorophenyl)propylamine | Chiral center opposite | Different stereochemistry may influence activity. |

| 1-(4-Methylphenyl)propylamine | Methyl substitution instead of fluorine | May exhibit different receptor affinities. |

| 2-(4-Fluorophenyl)ethylamine | Ethyl group instead of propyl | Potentially different pharmacokinetics. |

This comparison highlights the significance of substituent variations on biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

- Study on Neurotransmitter Interaction : Research demonstrated that compounds with similar structures often exhibit varying degrees of interaction with neurotransmitter systems, emphasizing the role of fluorine in enhancing efficacy .

- Pharmacological Evaluation : In vitro studies indicated that this compound could act as a positive modulator at specific receptors, contributing to its antidepressant-like effects .

- Synthetic Pathways : Various methods for synthesizing this compound have been explored, allowing for the development of analogs with optimized biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.